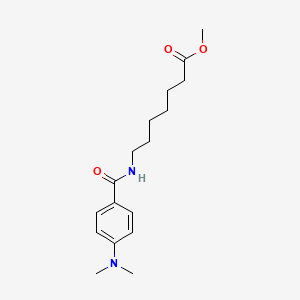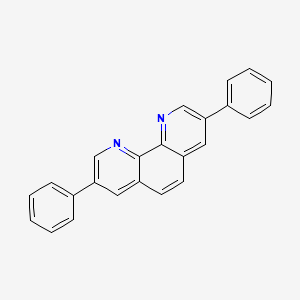
3,8-Diphenyl-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Diphenyl-1,10-phenanthroline is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by the presence of two phenyl groups attached to the 3 and 8 positions of the phenanthroline ring. This compound is known for its applications in coordination chemistry, where it acts as a ligand forming complexes with various metal ions. It is also used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and solar cells .
準備方法
Synthetic Routes and Reaction Conditions
3,8-Diphenyl-1,10-phenanthroline can be synthesized through a palladium-catalyzed cross-coupling reaction. The reaction involves the use of 3,8-dibromo-1,10-phenanthroline and the corresponding boronic acid in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh3)4]). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
化学反応の分析
Types of Reactions
3,8-Diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of halogenating agents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted phenanthroline compounds .
科学的研究の応用
作用機序
The mechanism of action of 3,8-Diphenyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical and photophysical processes. For instance, in fluorescent sensors, the complex formed with ruthenium ions can quench fluorescence in the presence of oxygen, allowing for the detection of oxygen levels . In anticancer applications, the metal complexes can interact with cellular components, leading to cytotoxic effects .
類似化合物との比較
3,8-Diphenyl-1,10-phenanthroline can be compared with other similar compounds such as:
- 3,8-Di(naphthalen-1-yl)-1,10-phenanthroline
- 3,8-Di(naphthalen-2-yl)-1,10-phenanthroline
- 3,8-Di(anthracen-9-yl)-1,10-phenanthroline
- 3,8-Di(pyren-1-yl)-1,10-phenanthroline
These compounds differ in the aromatic substituents attached to the phenanthroline core. The differences in the substituents can lead to variations in their photophysical and electrochemical properties. For example, the presence of larger aromatic groups like anthracene or pyrene can result in a smaller HOMO-LUMO gap, affecting their absorption and emission properties .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry, biology, medicine, and industry. The compound’s unique properties and reactivity make it a subject of ongoing research and development.
特性
分子式 |
C24H16N2 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
3,8-diphenyl-1,10-phenanthroline |
InChI |
InChI=1S/C24H16N2/c1-3-7-17(8-4-1)21-13-19-11-12-20-14-22(18-9-5-2-6-10-18)16-26-24(20)23(19)25-15-21/h1-16H |
InChIキー |
XSLKUWOISFOCKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


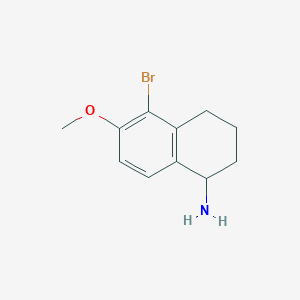
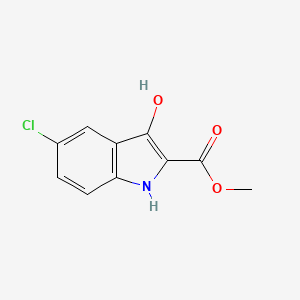
![(E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-chloropropyl)methanimine](/img/structure/B12972374.png)
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B12972375.png)
![4-Chloro-1-methylimidazo[1,5-a]quinoxaline](/img/structure/B12972382.png)
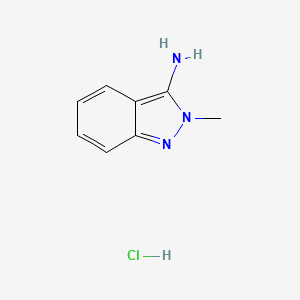
![Ethyl 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12972388.png)
![2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)
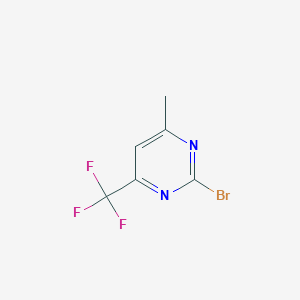
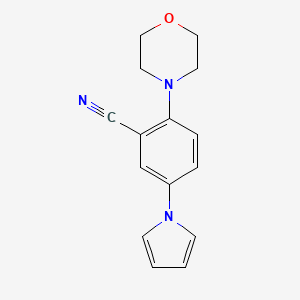
![1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12972409.png)

![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid](/img/structure/B12972413.png)
